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Compound of Interest

Compound Name: Rhodium(ll) triphenylacetate dimer

Cat. No.: B12058784

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of complex heterocyclic molecules utilizing rhodium catalysis. The following sections
summarize key methodologies, present quantitative data for substrate scope, and offer step-by-
step protocols for reproducible results.

Application Note 1: Rh(lll)-Catalyzed C2-H Alkylation
of Indoles with Diazo Compounds

The direct C-H alkylation of indoles at the C2 position is a powerful strategy for the synthesis of
functionalized indole derivatives, which are prevalent scaffolds in pharmaceuticals and natural
products. This method, developed by Wang and coworkers, employs a Rh(lll) catalyst to
achieve highly regioselective alkylation of various indoles with diazo compounds under mild
conditions. The reaction is characterized by its high efficiency, broad functional group
tolerance, and atom economy, with dinitrogen gas as the only byproduct.

Quantitative Data: Substrate Scope of C2-H Alkylation

The following table summarizes the scope of the Rh(lll)-catalyzed C2-H alkylation of indoles
with ethyl 2-diazo-2-phenylacetate.
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Entry Indole Derivative Product Yield (%)

2- (1-Ethoxy-1-ox0-2-
1 Indole phenylpropan-2- 95
yl)-1H-indole

2- (1-Ethoxy-1-oxo-2-
2 5-Methoxyindole phenylpropan-2-yl)-5- 92

methoxy-1H-indole

5-Fluoro-2-(1-ethoxy-
1-ox0-2-

3 5-Fluoroindole 88
phenylpropan-2-

yl)-1H-indole

5-Chloro-2-(1-ethoxy-
] 1-ox0-2-
4 5-Chloroindole 85
phenylpropan-2-

yl)-1H-indole

5-Bromo-2-(1-ethoxy-
1-oxo0-2-

5 5-Bromoindole 87
phenylpropan-2-

yl)-1H-indole

6-Chloro-2-(1-ethoxy-
1-oxo-2-

6 6-Chloroindole 89
phenylpropan-2-

yl)-1H-indole

7-Methyl-2-(1-ethoxy-
] 1-oxo0-2-
7 7-Methylindole 81
phenylpropan-2-

yl)-1H-indole

Experimental Protocol: General Procedure for C2-H
Alkylation

Materials:
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Indole derivative (0.2 mmol, 1.0 equiv)

Diazo compound (0.24 mmol, 1.2 equiv)

[RhCp*Cl2]2 (2.0 mol %)

AgSbFe (10.0 mol %)

Ethanol (2.0 mL)

Schlenk tube

Procedure:

To a Schlenk tube, add the indole derivative (0.2 mmol), [RhCp*Clz]z (0.004 mmol, 2.5 mg),
and AgSbFs (0.02 mmol, 6.9 mg).

o Evacuate and backfill the tube with argon three times.

e Add ethanol (2.0 mL) and the diazo compound (0.24 mmol) to the tube under an argon
atmosphere.

o Seal the tube and place it in a preheated oil bath at 50 °C.

 Stir the reaction mixture for 6-18 hours, monitoring the reaction progress by TLC.
o Upon completion, cool the reaction mixture to room temperature.

o Concentrate the mixture under reduced pressure.

» Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl
acetate) to afford the desired product.

Application Note 2: Rh(lll)-Catalyzed [4+3]
Annulation of Indoles with Cyclopropanols for
Indole-Fused Diazepinone Synthesis
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Indole-fused diazepinones are important structural motifs in medicinal chemistry. A novel and
efficient method for their synthesis involves a Rh(lll)-catalyzed [4+3] annulation of indole
derivatives with cyclopropanols.[1] This reaction proceeds through a cascade of C-H and C-C
bond cleavage, offering a mild and atom-economical route to these complex heterocyclic
systems.[1]

Quantitative Data: Substrate Scope of [4+3] Annulation

The table below illustrates the scope of the Rh(lll)-catalyzed [4+3] annulation of N-methoxy-1H-

indole-1-carboxamides with cyclopropanol.
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Indole-1-
Entry . Product Yield (%)
carboxamide

) 2,3,4,9-Tetrahydro-
N-methoxy-1H-indole- )
1 ) 1H-azepino[3,4- 85
1-carboxamide ]
blindol-1-one

7-Fluoro-2,3,4,9-

i tetrahydro-1H-
2 1H-indole-1- ) ) 82
azepino[3,4-blindol-1-

5-Fluoro-N-methoxy-

carboxamide
one

7-Chloro-2,3,4,9-

tetrahydro-1H-
3 1H-indole-1- ] ) 78
azepino[3,4-blindol-1-

5-Chloro-N-methoxy-

carboxamide
one

7-Bromo-2,3,4,9-

) tetrahydro-1H-
4 1H-indole-1- ] ] 80
azepino[3,4-blindol-1-

5-Bromo-N-methoxy-

carboxamide
one

7-Methyl-2,3,4,9-

) tetrahydro-1H-
5 1H-indole-1- ) ) 75
azepino[3,4-blindol-1-

N-methoxy-5-methyl-

carboxamide
one

5-Methyl-2,3,4,9-

N-methoxy-7-methyl-
tetrahydro-1H-

6 1H-indole-1-

) azepino[3,4-blindol-1-
carboxamide

one

Experimental Protocol: General Procedure for [4+3]
Annulation

Materials:

» N-methoxy-1H-indole-1-carboxamide derivative (0.2 mmol, 1.0 equiv)
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Cyclopropanol (0.4 mmol, 2.0 equiv)

[Cp*RhCI2]2 (4.0 mol %)

AgSbFe (16.0 mol %)

PivOH (40.0 mol %)

1,2-Dichloroethane (DCE) (1.0 mL)

Schlenk tube

Procedure:

Add the N-methoxy-1H-indole-1-carboxamide (0.2 mmol), [Cp*RhCIz]z (0.008 mmol, 4.9 mg),
AgSbFs (0.032 mmol, 11.0 mg), and PivOH (0.08 mmol, 8.2 mg) to a Schlenk tube.

o Evacuate and backfill the tube with argon three times.

e Add DCE (1.0 mL) and cyclopropanol (0.4 mmol, 23.2 mg) to the tube under an argon
atmosphere.

o Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
 After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl
acetate) to yield the desired indole-fused diazepinone.

Application Note 3: Rh(lll)-Catalyzed Synthesis of
Isoquinolones from N-Methoxyamides and
Nitroalkenes

Isoquinolones are a significant class of nitrogen-containing heterocycles with a wide range of
biological activities. A robust method for their synthesis is the Rh(lll)-catalyzed annulation of N-
methoxyamides with nitroalkenes. This transformation provides 4-substituted isoquinolones
with high regioselectivity.
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Quantitative Data: Substrate Scope of Isoquinolone

Synthesis

The following table presents the substrate scope for the Rh(lll)-catalyzed synthesis of

isoquinolones.

N-

Entry . Nitroalkene Product Yield (%)
Methoxyamide
N- (E)-(2- 4-

1 methoxybenzami  nitrovinyl)benzen  Phenylisoquinoli 85
de e n-1(2H)-one
4-Fluoro-N- (E)-(2- 6-Fluoro-4-

2 methoxybenzami  nitrovinyl)benzen  phenylisoquinolin 75
de e -1(2H)-one
4-Chloro-N- (E)-(2- 6-Chloro-4-

3 methoxybenzami  nitrovinyl)benzen  phenylisoquinolin 80
de e -1(2H)-one
N-methoxy-4- (E)-(2- 6-Methyl-4-

4 methylbenzamid nitrovinyl)benzen  phenylisoquinolin 82
e e -1(2H)-one
N- 4-

~ (E)-1-nitroprop-1- ) o
5 methoxybenzami Methylisoquinolin 70
ene
de -1(2H)-one
N- (E)-3-nitro-2- 4-

6 methoxybenzami  phenylprop-2- Benzylisoquinolin 65

de enenitrile -1(2H)-one

Experimental Protocol: General Procedure for
Isoquinolone Synthesis

Materials:

¢ N-methoxyamide (0.25 mmol, 1.0 equiv)
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Nitroalkene (0.3 mmol, 1.2 equiv)

[Cp*RNCI2]2 (2.5 mol %)

AgSbFe (10 mol %)

NaOAc (20 mol %)

tert-Amyl alcohol (1.0 mL)

Sealed tube

Procedure:

o To a sealed tube, add the N-methoxyamide (0.25 mmol), [Cp*RhCIz]z (0.00625 mmol, 3.8
mg), AgSbFs (0.025 mmol, 8.6 mg), and NaOAc (0.05 mmol, 4.1 mg).

o Evacuate and backfill the tube with argon three times.

e Add tert-amyl alcohol (1.0 mL) and the nitroalkene (0.3 mmol) to the tube under an argon
atmosphere.

e Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

 After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter
through a pad of Celite.

o Concentrate the filtrate under reduced pressure.

 Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to
obtain the pure isoquinolone product.

Visualizations
General Experimental Workflow
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General Experimental Workflow for Rhodium-Catalyzed Synthesis
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Click to download full resolution via product page

Caption: General experimental workflow for rhodium-catalyzed reactions.
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Simplified Catalytic Cycle for Rh(lll)-Catalyzed C-H
Activation

Simplified Rh(Ill) Catalytic Cycle
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Caption: Simplified catalytic cycle for C-H activation.

Logical Relationships of Key Reaction Parameters

Key Parameter Relationships
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Caption: Influence of key parameters on reaction outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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